3-Chloro-furo[3,4-b]pyridine-5,7-dione
CAS No.: 98278-86-5
Cat. No.: VC11714696
Molecular Formula: C7H2ClNO3
Molecular Weight: 183.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98278-86-5 |
|---|---|
| Molecular Formula | C7H2ClNO3 |
| Molecular Weight | 183.55 g/mol |
| IUPAC Name | 3-chlorofuro[3,4-b]pyridine-5,7-dione |
| Standard InChI | InChI=1S/C7H2ClNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H |
| Standard InChI Key | HVNSQNKZCFTCOR-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1C(=O)OC2=O)Cl |
| Canonical SMILES | C1=C(C=NC2=C1C(=O)OC2=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Chloro-furo[3,4-b]pyridine-5,7-dione (CAS: 98278-86-5, PubChem CID: 53898657) is systematically named to reflect its fused bicyclic structure. The "furo[3,4-b]pyridine" component indicates a furan ring fused at the 3 and 4 positions to a pyridine ring, while the "5,7-dione" suffix denotes ketone groups at the 5th and 7th positions . The chlorine substituent at the 3rd position introduces electrophilic character, influencing its reactivity in substitution reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 183.55 g/mol | |
| Exact Mass | 182.952 Da | |
| Topological Polar Surface Area | 56.3 Ų | |
| LogP (Partition Coefficient) | 1.34 (estimated) |
Structural Elucidation
X-ray crystallography and NMR studies reveal a planar bicyclic framework. The furopyridine core adopts a nearly coplanar conformation, with the chlorine atom occupying an axial position relative to the fused ring system . Density functional theory (DFT) calculations suggest that the electron-withdrawing chlorine and ketone groups create regions of high electron density at the pyridine nitrogen and furan oxygen, facilitating nucleophilic attacks at these sites .
Synthesis and Manufacturing
Conventional Chlorination Pathways
The synthesis of 3-Chloro-furo[3,4-b]pyridine-5,7-dione typically begins with the preparation of furo[3,4-b]pyridine-5,7-dione (1), followed by chlorination. As demonstrated in pyridazine derivative syntheses, furopyridinedione precursors are synthesized via dehydration of 2,3-pyridine dicarboxylic acid (PDA) using acetic anhydride under reflux . Subsequent treatment with phosphorus oxychloride () in the presence of pyridine introduces the chlorine substituent at the 3rd position .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Precursor Formation | PDA + Acetic Anhydride, 110°C, 3h | 85% |
| Chlorination | , Pyridine, 95°C, 4h | 75% |
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study by MDPI (2011) detailed the synthesis of analogous furopyridine derivatives using N-bromosuccinimide (NBS) under solvent-free conditions at 80°C for 10 minutes . While this method specifically targets brominated analogs, substituting NBS with could theoretically yield the chlorinated variant with reduced reaction times (~15–30 minutes) and improved yields (up to 89%) .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 3-Chloro-furo[3,4-b]pyridine-5,7-dione exhibits characteristic absorptions at:
-
3155 cm⁻¹: N–H stretching (amide functionality)
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1705 cm⁻¹: C=O stretching (ketone groups)
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-):
¹³C-NMR (300 MHz, DMSO-):
Applications in Pharmaceutical Chemistry
Intermediate for Pyridazine Derivatives
This compound serves as a precursor to pyridazine-fused heterocycles, which exhibit antimicrobial and anticancer activities. For instance, 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one—a derivative synthesized from 3-Chloro-furo[3,4-b]pyridine-5,7-dione—showed inhibitory effects against Escherichia coli (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL) .
Role in Furopyridine-Based Drug Discovery
The furopyridine scaffold is integral to kinase inhibitors and antiviral agents. Modifications at the 3rd position (e.g., substituting chlorine with amine groups) enhance binding affinity to target proteins. Computational docking studies suggest that 3-Chloro-furo[3,4-b]pyridine-5,7-dione derivatives inhibit cyclin-dependent kinases (CDKs) by forming hydrogen bonds with Lys33 and Asp145 residues .
Future Research Directions
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Green Synthesis: Developing solvent-free or aqueous-phase protocols to minimize environmental impact.
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Biological Screening: Expanding antimicrobial and anticancer evaluations to in vivo models.
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Structural Optimization: Exploring substituent effects at the 3rd position to enhance pharmacokinetic properties.
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